molecular formula C19H15ClN6O2S B2727848 N-{3-[1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide CAS No. 932537-53-6

N-{3-[1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide

Cat. No.: B2727848
CAS No.: 932537-53-6
M. Wt: 426.88
InChI Key: FLOVHPHNGMQNGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{3-[1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide is a useful research compound. Its molecular formula is C19H15ClN6O2S and its molecular weight is 426.88. The purity is usually 95%.
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Mechanism of Action

Biological Activity

N-{3-[1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide is a compound that integrates both triazole and thiadiazole moieties, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Structural Overview

The compound features a complex structure that includes:

  • Triazole ring : Known for its role in various pharmacological activities.
  • Thiadiazole ring : Associated with antimicrobial and anticancer properties.
  • Methoxybenzamide group : Potentially enhances the lipophilicity and biological activity of the compound.

Antimicrobial Activity

Several studies have demonstrated the antimicrobial efficacy of compounds containing triazole and thiadiazole rings. For instance:

  • Synthesis and Testing : Research has shown that derivatives of 1,2,4-thiadiazoles exhibit significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli .
  • Mechanism of Action : The antimicrobial action is often attributed to the disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism.
CompoundTarget OrganismsMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL

Anticancer Activity

The anticancer properties of triazole-thiadiazole hybrids have been evaluated in vitro against various cancer cell lines:

  • Cell Lines : Notably effective against leukemia cell lines (HL-60) with IC50 values as low as 0.15 μM .
  • Mechanism : The proposed mechanism includes inhibition of DNA synthesis and induction of apoptosis in cancer cells.
Cell LineIC50 (µM)
HL-600.15
L12100.20
CHO3.4

Anti-inflammatory Activity

Compounds containing thiadiazole moieties are also recognized for their anti-inflammatory effects:

  • Research Findings : Studies indicate that these compounds can inhibit pro-inflammatory cytokines, thereby reducing inflammation .
  • Potential Applications : This property suggests potential therapeutic applications in conditions characterized by chronic inflammation.

Case Studies

  • Antimicrobial Efficacy Study : A study synthesized various 1,3,4-thiadiazole derivatives and tested them against multiple bacterial strains. The results indicated that certain substitutions on the thiadiazole ring significantly enhanced antimicrobial activity .
  • Anticancer Screening : Another study evaluated a series of triazole-thiadiazole hybrids against different cancer cell lines. The findings revealed that modifications to the substituents on the triazole ring could lead to improved anticancer potency .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity:
The compound exhibits significant antimicrobial properties, making it a candidate for the development of new antibiotics. The presence of the triazole and thiadiazole rings in its structure is known to enhance biological activity against a range of pathogens. Studies have indicated that derivatives of triazole compounds often show efficacy against bacteria and fungi, suggesting that this compound may also possess similar properties .

Anti-Cancer Properties:
Research has shown that compounds containing triazole and thiadiazole moieties can induce apoptosis in cancer cells. For instance, the incorporation of these rings often leads to increased cytotoxicity against various cancer cell lines. Preliminary studies suggest that N-{3-[1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide could inhibit tumor growth through mechanisms involving cell cycle arrest and apoptosis .

Enzyme Inhibition:
The compound may act as an inhibitor for certain enzymes involved in metabolic pathways. The structural features allow for potential interactions with enzyme active sites, which can be further explored through molecular docking studies. Such interactions could lead to the development of effective inhibitors for enzymes linked to diseases like cancer and inflammation .

Agriculture

Pesticidal Properties:
The unique structure of this compound suggests potential applications as a pesticide or fungicide. Compounds with similar structures have been reported to exhibit herbicidal and insecticidal activities. The ability to disrupt biological processes in pests makes this compound a candidate for agricultural use .

Material Science

Polymer Chemistry:
In material science, the incorporation of triazole and thiadiazole derivatives into polymer matrices can enhance thermal stability and mechanical strength. Research into the synthesis of polymers containing this compound could lead to innovative materials with improved properties for industrial applications .

Summary Table of Applications

Application AreaPotential UsesMechanism/Notes
Medicinal ChemistryAntimicrobial agentsEffective against bacteria and fungi
Anti-cancer drugsInduces apoptosis in cancer cells
Enzyme inhibitorsPotential interaction with metabolic enzymes
AgriculturePesticides/FungicidesDisrupts biological processes in pests
Material SciencePolymer additivesEnhances thermal stability and mechanical properties

Properties

IUPAC Name

N-[3-[1-(3-chlorophenyl)-5-methyltriazol-4-yl]-1,2,4-thiadiazol-5-yl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN6O2S/c1-11-16(23-25-26(11)13-7-5-6-12(20)10-13)17-21-19(29-24-17)22-18(27)14-8-3-4-9-15(14)28-2/h3-10H,1-2H3,(H,21,22,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLOVHPHNGMQNGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC(=CC=C2)Cl)C3=NSC(=N3)NC(=O)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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